Product packaging for 1,2,3,4-Tetrahydroquinoline-6-sulfonamide(Cat. No.:CAS No. 30059-39-3)

1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Cat. No.: B3024309
CAS No.: 30059-39-3
M. Wt: 212.27 g/mol
InChI Key: QHENAAWCTFTYNS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-6-sulfonamide (CAS 30059-39-3) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile core structure for the development of novel bioactive molecules. Its research value is particularly prominent in the field of oncology, where closely related structural analogs have been identified as potent activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a promising therapeutic target for cancer metabolism . Furthermore, synthetic derivatives based on the tetrahydroquinoline-sulfonamide architecture have demonstrated potent anti-proliferative activity against a range of human tumor cell lines by functioning as inhibitors of tubulin polymerization, another critical target in anticancer drug development . The tetrahydroquinoline core is a privileged structure in pharmacology, found in numerous compounds with diverse biological activities . The incorporation of a sulfonamide group enhances the molecular interactions with biological targets, making this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this scaffold to design and synthesize new compounds for probing biological mechanisms and screening for potential therapeutic applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2S B3024309 1,2,3,4-Tetrahydroquinoline-6-sulfonamide CAS No. 30059-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHENAAWCTFTYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585382
Record name 1,2,3,4-Tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30059-39-3
Record name 1,2,3,4-Tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1,2,3,4 Tetrahydroquinoline 6 Sulfonamide

Intrinsic Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a dominant feature of the molecule, significantly influencing its electronic properties and reaction pathways. Its reactivity is characterized by reactions at the sulfur atom and the acidic nature of its N-H proton.

Nucleophilic Substitution Reactions Involving Sulfonyl Chlorides

The formation of the sulfonamide linkage in 1,2,3,4-tetrahydroquinoline-6-sulfonamide is a classic example of nucleophilic acyl substitution. In this reaction, the nitrogen atom of a precursor amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride.

This synthetic pathway underscores the inherent reactivity of the sulfonyl chloride precursor. The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.

The sulfonamide nitrogen in the resulting product can still act as a nucleophile in certain reactions with strong electrophiles, although its nucleophilicity is significantly reduced compared to the parent amine due to the electron-withdrawing effect of the sulfonyl group. urfu.ru

Acid-Base Equilibria and Protonation State Dynamics

The this compound scaffold possesses two key sites for acid-base reactions: the secondary amine in the tetrahydroquinoline ring and the N-H proton of the sulfonamide group.

Basicity of the Tetrahydroquinoline Nitrogen: The nitrogen atom at position 1 is a secondary amine and is basic. It can be protonated by an acid to form a tetrahydroquinolinium ion. The pKa of the conjugate acid of 1,2,3,4-tetrahydroquinoline (B108954) itself is approximately 5.0, and while substitution will alter this value slightly, it remains the primary site of protonation in acidic conditions.

Acidity of the Sulfonamide Proton: The sulfonamide N-H proton is weakly acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (anion). The pKa values for aromatic sulfonamides typically fall in the range of 9 to 11. urfu.rubath.ac.uk This acidity means that in a sufficiently basic environment, the sulfonamide group can be deprotonated to form an anionic species.

These distinct pKa values lead to different protonation states depending on the pH of the environment, a dynamic that is crucial for the molecule's behavior in biological and chemical systems.

Interactive Table: Predicted Acid-Base Properties
Functional GroupPropertyApproximate pKaPredominant State (pH < 4)Predominant State (pH 7)Predominant State (pH > 11)
Tetrahydroquinoline N-HBasic~5.0 (conjugate acid)Protonated (Cationic)NeutralNeutral
Sulfonamide N-HAcidic~9-11NeutralNeutralDeprotonated (Anionic)

Transformations of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring is not merely a scaffold but an active participant in chemical transformations, primarily through reactions that increase its aromaticity or, more rarely, rearrange its skeletal structure.

Elimination Reactions Leading to Aromatic Quinoline (B57606) Derivatives

The most common transformation of the 1,2,3,4-tetrahydroquinoline ring is its oxidative aromatization (a form of dehydrogenation) to the corresponding aromatic quinoline derivative. This reaction is a fundamental process for creating substituted quinolines that may be difficult to synthesize directly. organic-chemistry.org A variety of methods can achieve this transformation:

Catalytic Dehydrogenation: This is a widely used method, often employing heterogeneous catalysts like palladium on carbon (Pd/C) or activated carbon with oxygen. acs.orgrsc.org These systems facilitate the removal of hydrogen atoms to form the stable aromatic ring.

Chemical Oxidants: Reagents such as inorganic persulfate salts, activated by transition metals like copper or iron, can effectively perform the oxidative aromatization under relatively mild conditions. rsc.org

Biocatalytic Oxidation: Enzymes, particularly monoamine oxidases (MAO-N), have been shown to catalyze the biotransformation of tetrahydroquinolines into their corresponding quinoline products. organic-chemistry.orgnih.gov

The mechanism often involves the formation of iminium intermediates, followed by further oxidation to achieve full aromaticity. nih.gov

Interactive Table: Methods for Aromatization of Tetrahydroquinolines
MethodReagents/CatalystsConditionsKey Features
Catalytic DehydrogenationPd/C with ethylene; Activated Carbon with O₂Varies, often elevated temperatureHeterogeneous, efficient for many substrates. acs.org
Chemical OxidationNa₂S₂O₈ with CuSO₄Acetonitrile (B52724)/water, refluxEconomical and environmentally benign protocol. rsc.org
Enzymatic OxidationMonoamine Oxidase (MAO-N)Biocatalytic conditionsHigh specificity, green chemistry approach. organic-chemistry.org

Mechanistic Insights into Rearrangement Processes

While the tetrahydroquinoline scaffold is generally stable, skeletal rearrangements can occur under specific, typically acidic, conditions. A notable example is the acid-catalyzed isomerization of certain tetrahydroquinoline derivatives into 4-aminoindanes. rsc.org This process involves a significant alteration of the heterocyclic ring system into a five-membered carbocyclic ring fused to the benzene (B151609) ring. The proposed mechanism for this reaction involves protonation of the ring, followed by a series of bond-breaking and bond-forming steps that lead to the thermodynamically stable indane structure.

It is important to distinguish such rearrangements of the core structure from reactions like the Beckmann rearrangement, which transforms an oxime precursor into a lactam-containing ring system and is thus part of a synthetic route to related heterocycles rather than a transformation of a pre-existing tetrahydroquinoline. researchgate.netresearchgate.net Major skeletal rearrangements of the 1,2,3,4-tetrahydroquinoline ring itself are not common transformation pathways under typical laboratory conditions.

Elucidation of Structure-Reactivity Relationships within the Molecular Scaffold

The chemical behavior of this compound is a direct consequence of the electronic communication between the electron-donating tetrahydroquinoline portion and the electron-withdrawing sulfonamide group.

The secondary amine in the tetrahydroquinoline ring, through its nitrogen lone pair, acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, this effect is strongly counteracted by the sulfonamide group at the 6-position. The -SO₂NH₂ group is a powerful electron-withdrawing and deactivating group, which reduces the electron density of the aromatic ring and directs incoming electrophiles to the meta position relative to itself (positions 5 and 7).

This electronic push-pull relationship dictates the molecule's reactivity:

Acidity and Basicity: The electron-withdrawing sulfonamide group enhances the acidity of the N-H proton on the tetrahydroquinoline ring (lowers the pKa of its conjugate acid) compared to the unsubstituted parent molecule. Conversely, the electronic state of the tetrahydroquinoline ring modulates the acidity of the sulfonamide proton.

Protonation Effects: Under strongly acidic conditions, the ring nitrogen becomes protonated. This converts the amine group into an ammonium (B1175870) group (-NH₂⁺-), which is strongly electron-withdrawing and deactivating. This change dramatically alters the electronic character of the entire molecule, further deactivating the aromatic ring towards electrophilic attack and influencing the reactivity of the sulfonamide group.

Advanced Spectroscopic and Chromatographic Characterization of 1,2,3,4 Tetrahydroquinoline 6 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments, a complete picture of the atomic connectivity and chemical environment within 1,2,3,4-Tetrahydroquinoline-6-sulfonamide can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals corresponding to the aliphatic protons of the tetrahydroquinoline ring, the aromatic protons on the benzene (B151609) ring, and the labile protons of the amine and sulfonamide groups.

The aliphatic region would feature signals for the protons at positions C-2, C-3, and C-4. The C-2 protons, adjacent to the nitrogen atom, are expected to appear as a triplet. The C-4 protons, adjacent to the aromatic ring, would also likely present as a triplet. The C-3 protons, coupled to both C-2 and C-4 protons, would appear as a multiplet.

In the aromatic region, the presence of the electron-withdrawing sulfonamide group at the C-6 position significantly influences the chemical shifts of the remaining aromatic protons (H-5, H-7, and H-8). This substitution pattern leads to a predictable splitting pattern. The signals for the NH proton of the heterocyclic ring and the NH₂ protons of the sulfonamide group are typically observed as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~3.30t (triplet)
H-3~1.95m (multiplet)
H-4~2.80t (triplet)
H-5~7.50d (doublet)
H-7~7.45dd (doublet of doublets)
H-8~6.60d (doublet)
NH (ring)Variable (broad s)bs (broad singlet)
SO₂NH₂Variable (broad s)bs (broad singlet)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The spectrum can be divided into aliphatic and aromatic regions.

The aliphatic carbons (C-2, C-3, and C-4) are expected to resonate in the upfield region of the spectrum. The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, and C-8a) will appear in the downfield region. The chemical shift of C-6 will be significantly affected by the direct attachment of the sulfonamide group, and the shifts of the other aromatic carbons will be influenced by its electronic effects.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~42.5
C-3~22.0
C-4~27.0
C-4a~123.0
C-5~128.0
C-6~135.0
C-7~125.0
C-8~115.0
C-8a~146.0

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks between H-2 and H-3, and between H-3 and H-4, confirming the connectivity within the saturated heterocyclic ring. It would also show correlations between adjacent aromatic protons, such as H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the proton signal at ~3.30 ppm with the carbon signal at ~42.5 ppm for the C-2 position).

DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the CH₂ carbons (C-3 and C-4) would appear as negative signals, while the CH carbons (C-2, C-5, C-7, and C-8) would show positive signals. Quaternary carbons (C-4a, C-6, and C-8a) would not be visible in a DEPT-135 spectrum, aiding in their identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The molecular formula of the compound is C₉H₁₂N₂O₂S. HRMS can distinguish this formula from other potential formulas with the same nominal mass.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₂N₂O₂S
Theoretical Monoisotopic Mass212.0620 Da
Expected [M+H]⁺ Ion213.0698 Da

An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns, typically achieved using tandem mass spectrometry (MS/MS). The fragmentation of aromatic sulfonamides often follows characteristic pathways.

For this compound, the protonated molecule [M+H]⁺ would be the parent ion. Common fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃) from the sulfonamide group.

Loss of sulfur dioxide (SO₂) .

Cleavage of the C-S bond , leading to the loss of the SO₂NH₂ group and formation of a tetrahydroquinoline cation.

Fission of the sulfonamide N-S bond , which is a characteristic fragmentation for sulfonamides.

These fragmentation patterns provide a molecular fingerprint that helps to confirm the presence of the sulfonamide group and the tetrahydroquinoline core.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass/Charge)Proposed Fragment Identity
213.07[M+H]⁺ (Parent Ion)
148.08[M+H - SO₂]⁺
133.09[M+H - SO₂NH₂]⁺
92[C₆H₆N]⁺

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, LC-MS)

Hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of sulfonamides due to their polarity and thermal lability. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for detecting and quantifying sulfonamides in various matrices. researchgate.net

The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) conditions has been extensively studied and follows predictable pathways that are critical for structural confirmation. nih.govnih.gov For this compound, collision-induced dissociation (CID) is expected to induce specific cleavages. Common fragmentation patterns for protonated sulfonamides include:

Heterolytic cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides, leading to the formation of a resonance-stabilized arylsulfonyl cation. researchgate.net

Loss of SO₂: A neutral loss of sulfur dioxide (64 Da) from the arylsulfonyl moiety is a frequently observed pathway, often occurring via rearrangement. nih.govresearchgate.net

Cleavage within the tetrahydroquinoline ring: The aliphatic portion of the tetrahydroquinoline ring can also undergo fragmentation, although this is typically less dominant than the cleavage of the sulfonamide group.

These fragmentation pathways provide a structural fingerprint for the molecule. nih.gov The combination of chromatographic retention time and specific mass transitions (parent ion to fragment ion) in an LC-MS/MS experiment allows for unambiguous identification.

Adduct/FragmentPredicted m/zProposed Fragmentation Pathway
[M+H]⁺213.0692Protonated parent molecule
[M+H - SO₂]⁺149.0763Loss of sulfur dioxide from the protonated parent
[C₉H₁₁N]⁺133.0891Cleavage of the C-S bond
[C₆H₄SO₂NH₂]⁺156.0068Cleavage of the C-N bond in the tetrahydroquinoline ring

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. rsc.org

The sulfonamide group gives rise to strong, characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) and the secondary amine in the tetrahydroquinoline ring are expected to appear as distinct bands in the 3400-3200 cm⁻¹ region. ripublication.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. vscht.cz

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine & Sulfonamide)Stretching3400 - 3200
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300
S=O (Sulfonamide)Symmetric Stretching1160 - 1120

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. While IR spectroscopy measures absorption, Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the molecular backbone and skeletal vibrations of the quinoline (B57606) ring system.

For this compound, Raman spectroscopy can be used to:

Confirm the presence of the aromatic ring: The ring breathing modes of the substituted benzene ring are often strong and characteristic in the Raman spectrum.

Analyze the sulfonamide group: The S=O stretching vibrations are also Raman active and can corroborate the findings from IR spectroscopy. nih.govacs.org

Study solid-state properties: Raman spectroscopy is highly sensitive to the crystalline structure and polymorphism of a compound, which is a critical aspect of pharmaceutical characterization. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound—the substituted aromatic ring and the sulfonamide group—are responsible for its UV absorption profile. The expected electronic transitions are primarily π→π* and n→π*. youtube.comyoutube.comyoutube.com

The π→π* transitions, associated with the aromatic system, are typically of high intensity and occur at shorter wavelengths. The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group, are of lower intensity and may appear at longer wavelengths. youtube.com Studies on related quinoline-sulfonamide derivatives have shown absorbance spectra in the range of 337 nm to 342 nm. nih.gov The parent compound, 1,2,3,4-tetrahydroquinoline (B108954), also shows characteristic UV absorption. nist.gov The exact position and intensity of the absorption maxima (λ_max) are influenced by the solvent polarity. sdu.dk

Electronic TransitionAssociated ChromophoreApproximate λ_max Range (nm)
π → πAromatic quinoline ring240 - 280
n → πSulfonamide group, N-atom of quinoline330 - 380

Quinoline and its derivatives are well-known for their fluorescent properties. researchgate.net Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive and can provide insights into the electronic structure and environment of the molecule.

Research on novel quinoline-sulfonamide derivatives indicates that these compounds are fluorescent. nih.gov Upon excitation around 340 nm, these related compounds exhibit emission spectra in the range of 411 nm to 430 nm. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is a key characteristic of a fluorescent molecule.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield is typically determined relative to a standard of known quantum yield, such as quinine (B1679958) sulfate (B86663) (Φ_F ≈ 0.54 in 0.5 M H₂SO₄). nih.govrsc.org For a series of newly synthesized quinoline-sulfonamide derivatives, quantum yields were reported to range from 0.015 to 0.558, indicating that the efficiency of fluorescence is highly dependent on the specific substitution pattern on the quinoline and sulfonamide moieties. nih.gov

Photophysical ParameterTypical Value/Range for Related CompoundsReference
Excitation Wavelength (λ_ex)~340 nm nih.gov
Emission Wavelength (λ_em)411 - 430 nm nih.gov
Quantum Yield (Φ_F)0.015 - 0.558 nih.gov
Reference StandardQuinine Sulfate nih.govrsc.orgnist.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not extensively detailed in publicly accessible databases, analysis of closely related structures, such as N-sulfonylated tetrahydroquinolines and tetrahydroisoquinolines, provides significant insight into the expected molecular geometry and intermolecular interactions.

For instance, the crystallographic analysis of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide, an isomeric analogue, reveals critical structural features that are likely to be conserved. nih.gov In this related compound, the sulfonamide group plays a dominant role in the crystal packing, forming extensive networks of intermolecular hydrogen bonds. nih.gov Molecules are typically linked by N—H⋯O interactions involving the sulfonamide's nitrogen and oxygen atoms, creating robust, two-dimensional sheets within the crystal lattice. nih.gov The heterocyclic ring, in this case, the tetrahydroisoquinoline moiety, generally adopts a stable, non-planar conformation, such as a half-chair, to minimize steric strain. researchgate.net

A hypothetical crystallographic analysis of this compound would be expected to yield precise data on unit cell dimensions, space group, and atomic coordinates. This data would confirm the half-chair conformation of the tetrahydroquinoline ring and elucidate the specific hydrogen bonding patterns established by the N-H of the quinoline ring and the -SO₂NH₂ group.

Table 1: Representative Crystallographic Data for a Related Sulfonamide Analog (1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide) nih.gov
ParameterValue
Chemical FormulaC₉H₁₂N₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.275 (1)
b (Å)9.541 (1)
c (Å)10.229 (1)
β (°)101.80 (5)
Volume (ų)503.93 (15)
Z (molecules per unit cell)2

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of this compound from synthetic reaction mixtures and for evaluating its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating it from starting materials, byproducts, and degradants. Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamide analysis. nih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel column, is employed. nih.govnanobioletters.com The mobile phase consists of a mixture of an aqueous component (often a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and a polar organic solvent such as acetonitrile (B52724) or methanol. nih.govnanobioletters.comtandfonline.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound is influenced by the polarity of the mobile phase; increasing the organic solvent content decreases the retention time. tandfonline.com Detection is typically achieved using a UV detector, as the quinoline ring possesses a strong chromophore. nanobioletters.com

Table 2: Typical HPLC Conditions for the Analysis of Related Sulfonamides nih.govnanobioletters.com
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol/Phosphate Buffer (e.g., 60:40 v/v) or Acetonitrile/Water with acid (e.g., phosphoric or formic acid)
Flow Rate1.0 mL/min
DetectionUV at ~270-280 nm
TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of the sulfonamide group, direct GC analysis of this compound is challenging. The compound requires chemical derivatization to convert the polar N-H groups of the sulfonamide and the tetrahydroquinoline ring into less polar, more volatile moieties. nih.govusda.gov

Common derivatization strategies for sulfonamides include methylation, often with diazomethane, followed by acylation with an agent like pentafluoropropionic anhydride. usda.govnih.gov Silylation is another potential method. nih.gov Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a moderately polar stationary phase, such as a phenyl methylpolysiloxane (e.g., OV-17). oup.com Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivatized molecule. oup.com

Table 3: Representative GC-MS Conditions for Derivatized Sulfonamide and Quinoline Analysis oup.com
ParameterCondition
Derivatization AgentDiazomethane followed by Pentafluoropropionic Anhydride (PFPA)
Column3% OV-17 on Gas-Chrom Q or similar capillary column (e.g., DB-5ms)
Carrier GasHelium or Nitrogen
Inlet Temperature~250 °C
Oven ProgramInitial temp ~150 °C, ramp to ~260 °C
DetectorMass Spectrometry (MS) with Selected Ion Monitoring (SIM) or Flame Ionization Detector (FID)

Column chromatography is the standard technique for the purification of this compound on a preparative scale, effectively removing unreacted starting materials and synthetic byproducts. nih.gov The most common stationary phase for this purpose is silica gel, owing to its versatility and cost-effectiveness.

The choice of eluent (mobile phase) is critical and is determined by the polarity of the target compound and the impurities to be separated. A solvent system of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), is typically used. nih.gov The separation process is often monitored by Thin-Layer Chromatography (TLC) to select the optimal eluent composition and to identify the fractions containing the purified product. For this compound, a gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent, can provide excellent resolution. After collection, the fractions containing the pure compound are combined and the solvent is removed by rotary evaporation to yield the purified solid.

Table 4: General Column Chromatography Parameters for Purification
ParameterSpecification
Stationary PhaseSilica Gel (e.g., 60-120 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient
Loading MethodDry loading (adsorbed onto silica) or wet loading (dissolved in minimal eluent)
Fraction MonitoringThin-Layer Chromatography (TLC) with UV visualization

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroquinoline 6 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy, making it an essential tool for the theoretical study of complex organic molecules like 1,2,3,4-Tetrahydroquinoline-6-sulfonamide.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. scirp.orgresearchgate.net

The optimization reveals the spatial orientation of the tetrahydroquinoline core and the sulfonamide group. The saturated portion of the tetrahydroquinoline ring typically adopts a non-planar conformation, such as a half-chair, to minimize steric and torsional strain. researchgate.net The electronic structure analysis provides information on the distribution of electrons within the optimized geometry, which is crucial for understanding the molecule's stability and reactivity.

Illustrative Geometric Parameters: Based on studies of related sulfonamide and quinoline (B57606) derivatives, the optimized geometric parameters for this compound can be predicted. mkjc.insci-hub.se The table below presents expected values for key structural parameters.

ParameterBondExpected Value (Å or °)
Bond Length (Å)S=O~1.45 - 1.47
C-S~1.78
S-N (sulfonamide)~1.65
C-N (ring)~1.36 - 1.39
Bond Angle (°)O-S-O~120 - 122
O-S-C~108 - 110
C-S-N~105 - 107

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the tetrahydroquinoline moiety, while the LUMO may be distributed over the sulfonamide group and the benzene (B151609) ring, which can act as electron-accepting regions.

Illustrative FMO Parameters: The following table shows representative energy values for frontier orbitals and the resulting energy gap, as typically calculated for similar aromatic sulfonamide compounds.

ParameterTypical Calculated Value (eV)Implication
EHOMO (Highest Occupied Molecular Orbital)-6.0 to -7.0Represents electron-donating ability
ELUMO (Lowest Unoccupied Molecular Orbital)-1.0 to -2.0Represents electron-accepting ability
Energy Gap (ΔE = ELUMO - EHOMO)4.0 to 5.0Indicates high kinetic stability

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. libretexts.orgnih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the sulfonamide group and the lone pair of the ring nitrogen. Blue regions indicate positive potential (electron-deficient areas), which are prone to nucleophilic attack, expected around the hydrogen atoms of the amine (N-H) groups. deeporigin.com Green and yellow regions represent areas of neutral or intermediate potential. mkjc.in This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reactivity. mdpi.com These descriptors, calculated using DFT, help to characterize the molecule's behavior in chemical reactions. researchgate.netresearchgate.net Key descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability. (η = (ELUMO - EHOMO) / 2)

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = -(EHOMO + ELUMO) / 2)

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. (μ = -χ)

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. (ω = μ² / 2η)

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2High value indicates high stability and low reactivity.
Chemical Softness (S)1 / ηHigh value indicates high reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Describes the ability to attract electrons.
Electrophilicity Index (ω)μ² / 2ηQuantifies the electrophilic nature of a molecule.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be used to validate experimental data or aid in the structural elucidation of newly synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in assigning specific vibrational modes (stretching, bending) to the observed absorption bands. For instance, characteristic stretching frequencies for the N-H, S=O, and C-N bonds of this compound can be accurately predicted. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are typically in good agreement with experimental results and are crucial for confirming the molecular structure. scirp.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). This analysis helps to interpret the UV-Vis spectrum by identifying the molecular orbitals involved in the main electronic transitions, such as π → π* transitions within the aromatic system.

Conformational Analysis and Isomer Stability Assessment

The structural flexibility of this compound, particularly in its saturated heterocyclic ring, allows for the existence of multiple conformations. nih.gov Conformational analysis aims to identify these stable conformers and determine their relative energies to find the global minimum energy structure.

The tetrahydroquinoline ring can adopt several conformations, such as half-chair, boat, or sofa forms, to alleviate ring strain. researchgate.net Computational studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule have identified two pairs of stable enantiomeric conformers, with a low energy barrier separating them, suggesting that conformational cooling can readily occur. nih.gov

For the 6-sulfonamide derivative, additional conformational possibilities arise from the rotation around the C-S and S-N bonds of the sulfonamide group. The orientation of the amino group's hydrogen atoms relative to the sulfonyl oxygens can lead to distinct conformers (e.g., eclipsed or staggered). The relative stability of these isomers is determined by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding. Larger substituents on a cyclohexane-like ring generally prefer to occupy the equatorial position to minimize steric strain, a principle that also applies to the tetrahydroquinoline ring system. youtube.comlibretexts.org A thorough scan of the potential energy surface is required to map out all stable conformers and the transition states that connect them.

Theoretical Studies on Acid-Base Properties and Tautomeric Equilibria

Theoretical calculations, often employing density functional theory (DFT), are instrumental in predicting the acid-base properties of a molecule by calculating parameters such as proton affinities and pKa values. The this compound molecule possesses two key sites susceptible to protonation or deprotonation: the secondary amine within the tetrahydroquinoline ring and the sulfonamide group. The nitrogen of the secondary amine is basic, while the sulfonamide group (-SO₂NH₂) has an acidic proton.

Computational studies can determine the relative basicity of the amine and the acidity of the sulfonamide. These calculations involve modeling the compound and its corresponding protonated and deprotonated forms to determine the energy changes associated with these processes. Such studies provide a quantitative measure of which site is more likely to accept or donate a proton under physiological conditions.

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is another area where theoretical studies offer significant insights. For this compound, potential tautomeric forms, although not extensively reported, could theoretically exist. Computational models can predict the relative stabilities of different tautomers by calculating their ground-state energies. Factors such as intramolecular hydrogen bonding and the electronic effects of the sulfonamide group on the aromatic ring can influence the position of the tautomeric equilibrium. While experimental validation is crucial, theoretical calculations provide a foundational understanding of these potential equilibria.

A summary of theoretical physicochemical properties can provide context for these studies:

PropertyPredicted Value
pKa (most acidic)9.5 (predicted)
pKa (most basic)4.8 (predicted)
Polar Surface Area78.4 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Note: The pKa values are estimations from computational models and can vary based on the method used.

Molecular Dynamics Simulations for Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with its environment at an atomic level. These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. This approach is particularly valuable for understanding how the compound might bind to a biological target, such as an enzyme or receptor.

In the context of drug design and molecular biology, MD simulations can be used to study the stability of a ligand-protein complex. For instance, if this compound is docked into the active site of a protein, MD simulations can reveal the key intermolecular interactions that stabilize the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The sulfonamide group, with its hydrogen bond donor and acceptor capabilities, and the tetrahydroquinoline ring system are key features that would be analyzed in such simulations.

For example, simulations could track the distance and angle of hydrogen bonds between the sulfonamide's -NH₂ and -SO₂ groups and amino acid residues in a protein's binding pocket. The analysis of the simulation trajectory can provide information on the flexibility of the compound within the binding site and the role of surrounding water molecules in mediating interactions. Such detailed analysis is critical for structure-based drug design and for explaining the structure-activity relationships of related compounds. mdpi.com

A hypothetical analysis of key intermolecular interactions from an MD simulation might be summarized as follows:

Interaction TypePotential Interacting Groups of the CompoundPotential Interacting Partners (e.g., Amino Acid Residues)
Hydrogen Bond (Donor)Sulfonamide -NH₂, Tetrahydroquinoline -NHAspartate, Glutamate, Carbonyl backbones
Hydrogen Bond (Acceptor)Sulfonamide -SO₂Arginine, Lysine, Serine, Threonine
Hydrophobic InteractionsBenzene ring of the tetrahydroquinolineLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingBenzene ring of the tetrahydroquinolinePhenylalanine, Tyrosine, Tryptophan, Histidine

This detailed understanding of intermolecular forces derived from molecular dynamics simulations is invaluable for optimizing the affinity and selectivity of molecules like this compound for their intended biological targets.

Emerging Research Directions and Future Perspectives in 1,2,3,4 Tetrahydroquinoline 6 Sulfonamide Chemistry

Continuous Development of Innovative Synthetic Routes and Methodologies

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) core is a well-established area of organic chemistry, yet the demand for more efficient, sustainable, and versatile methods continues to drive innovation. nih.govnih.gov Recent advancements have focused on domino reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials. nih.gov These reactions are advantageous due to their high atom economy and reduced waste generation. nih.gov For instance, domino strategies involving reduction or oxidation followed by cyclization, as well as metal-promoted processes, have proven effective in generating tetrahydroquinoline scaffolds. nih.gov

Microwave-assisted synthesis represents another significant advancement, offering rapid and efficient routes to tetrahydroisoquinoline sulfonamide derivatives. shd-pub.org.rsresearchgate.net This methodology often leads to higher yields and shorter reaction times compared to conventional heating methods, making it an attractive "green" chemistry approach. researchgate.net Furthermore, researchers are exploring novel catalytic systems, such as the use of environmentally friendly Preyssler heteropolyacid catalysts, for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines under mild conditions. researchgate.net The development of one-pot, multi-component reactions is also a key area of focus, enabling the synthesis of highly functionalized tetrahydroquinoline derivatives with moderate to excellent yields. rsc.org These innovative synthetic approaches are crucial for the efficient production of 1,2,3,4-tetrahydroquinoline-6-sulfonamide and its derivatives for further investigation.

Exploration of Diverse Chemical Modifications and Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. The inherent reactivity of the tetrahydroquinoline ring and the sulfonamide group provides multiple avenues for chemical modification. For instance, the nitrogen atom of the tetrahydroquinoline ring can be functionalized to introduce a wide range of substituents, thereby influencing the molecule's polarity, lipophilicity, and target-binding interactions. mdpi.com

The sulfonamide group itself is a versatile pharmacophore that can be modified to fine-tune the electronic properties and hydrogen-bonding capabilities of the molecule. thieme-connect.comajchem-b.com Derivatization strategies often involve the introduction of various aryl or alkyl groups to the sulfonamide nitrogen, leading to a library of compounds with diverse biological profiles. nih.gov The incorporation of specific functional groups, such as morpholine (B109124) or trifluoromethyl moieties, has been shown to significantly enhance the selectivity and potency of tetrahydroquinoline derivatives. mdpi.comnih.gov These modifications are guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a desired biological effect. nih.gov The exploration of these diverse chemical modifications is essential for optimizing the therapeutic potential of this compound.

Advancements in Analytical Techniques for Complex System Characterization

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, is indispensable for the unequivocal structural elucidation of these molecules. researchgate.net High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, further confirming the identity of the synthesized compounds. shd-pub.org.rs

For the analysis of these compounds in complex matrices, such as biological fluids or environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool. nih.gov This technique offers high sensitivity and selectivity, allowing for the trace determination of sulfonamides and related compounds. nih.gov Infrared (IR) spectroscopy is also utilized to identify the characteristic functional groups present in the molecule. shd-pub.org.rs The data obtained from these analytical methods are crucial for confirming the structure, purity, and stability of this compound and its analogs, ensuring the reliability of subsequent biological evaluations.

Synergistic Integration of Computational and Experimental Studies in Organic Chemistry Research

The integration of computational and experimental approaches has become a cornerstone of modern drug discovery and development, and the study of this compound is no exception. Computational tools play a vital role in the rational design of new derivatives with improved biological activity and pharmacokinetic profiles. mdpi.com

Molecular docking studies are employed to predict the binding modes of these compounds within the active site of a biological target, providing insights into the key intermolecular interactions that govern their activity. mdpi.comnih.gov Molecular dynamics (MD) simulations further refine these models by assessing the stability of the ligand-protein complex over time. mdpi.comnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent analogs. mdpi.com These in silico studies, when used in conjunction with experimental synthesis and biological evaluation, create a powerful synergistic workflow that accelerates the discovery of novel therapeutic agents based on the this compound scaffold. nih.gov

Broader Contributions to Heterocyclic and Sulfonamide Chemistry

Research focused on this compound contributes significantly to the broader fields of heterocyclic and sulfonamide chemistry. pageplace.deelsevier.comsemanticscholar.org The development of novel synthetic methods for the tetrahydroquinoline ring system expands the synthetic chemist's toolkit for constructing this important heterocyclic motif, which is present in a wide variety of natural products and pharmacologically active compounds. nih.govnih.gov

Similarly, the exploration of the chemical reactivity and biological activity of the sulfonamide group within this specific molecular framework provides valuable insights into the versatility of this important functional group. thieme-connect.comajchem-b.comresearchgate.net The structure-activity relationship studies conducted on derivatives of this compound can reveal fundamental principles of molecular recognition and drug-target interactions that are applicable to other classes of sulfonamide-containing compounds. nih.govnih.gov Ultimately, the knowledge gained from studying this specific compound enriches our understanding of the fundamental principles of heterocyclic and sulfonamide chemistry, paving the way for the design and synthesis of new molecules with diverse applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for 1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives?

  • Methodological Answer : Two primary approaches are widely used:

  • Green Synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable solvent-free, reusable catalysis for synthesizing 1,2,3,4-tetrahydroquinoline derivatives with high yields (up to 95%) and minimal isomerization .
  • Microwave-Assisted Synthesis : Reduces reaction time significantly (e.g., from hours to minutes) while maintaining selectivity. This method is ideal for generating sulfonamide derivatives via cyclization of amines and sulfonyl chlorides .
    • Key Considerations : Optimize reaction temperature, catalyst loading, and solvent polarity to minimize side products.

Q. How can structural and stereochemical properties of this compound be characterized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regioselectivity and detect cis/trans isomer ratios. For example, coupling constants (J) in aromatic regions distinguish substituent positions .
  • X-ray Crystallography : Resolves absolute configuration and steric effects of sulfonamide groups, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for brominated or fluorinated analogs .

Q. What safety protocols are essential for handling 1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to skin/eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
  • Waste Disposal : Neutralize acidic ionic liquid catalysts with bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can catalytic systems improve the enantioselectivity of this compound synthesis?

  • Methodological Answer :

  • Single-Atom Catalysts (SACs) : Fe-ISAS/CN (iron single atoms on N-doped carbon) achieves 100% selectivity in dehydrogenation reactions, avoiding toxic metal leaching .
  • Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL derivatives during cyclization to control stereochemistry. This is critical for pharmaceutical intermediates targeting chiral receptors .
    • Data Contradiction Note : While SACs show superior selectivity, their scalability remains limited compared to traditional Lewis acids (e.g., Yb(OTf)₃), which require harsh conditions but are industrially scalable .

Q. What strategies resolve contradictions in biological activity data for sulfonamide-substituted tetrahydroquinolines?

  • Methodological Answer :

  • Isomer Purity : Separate cis/trans isomers via preparative HPLC before biological testing. Impure mixtures often lead to conflicting activity reports .
  • SAR Profiling : Systematically modify substituents (e.g., bromo, fluoro, or methyl groups) to isolate pharmacophoric contributions. For example, 6-bromo analogs show enhanced antitumor activity in K-562 leukemia cell lines (IC₅₀ = 12–18 μM) .
  • Computational Modeling : Use molecular docking to predict binding affinities for targets like RNA polymerase or CYP11B1, reducing reliance on trial-and-error assays .

Q. How can combinatorial libraries of this compound derivatives be constructed for high-throughput screening?

  • Methodological Answer :

  • Diversity-Oriented Synthesis : Combine SNAr (nucleophilic aromatic substitution) and Gewald reactions to introduce heterocycles (e.g., pyridinyl, thiophene) at the sulfonamide group. A 30-member library achieved 41–72% yields with modular scaffolds .
  • Automated Parallel Synthesis : Use microwave reactors to simultaneously generate analogs with varying substituents (e.g., aryl, cyclohexyl) on the sulfonamide moiety .
    • Data Table :
EntrySubstituent (R)Yield (%)Activity (IC₅₀, μM)
1Pyridin-3-yl6815.2
2Naphthalen-2-yl7212.8
3Cyclohexyl5822.4
Source: Adapted from .

Key Challenges and Future Directions

  • Isomer Separation : Develop chiral stationary phases for HPLC to resolve cis/trans isomers efficiently .
  • Catalyst Recyclability : Improve the durability of SACs beyond five cycles without activity loss .
  • Toxicity Mitigation : Replace brominated intermediates with greener fluorinated analogs without compromising bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.